Enhanced Air Stability of 5-Amino-1-Substituted Imidazoles Over 4-Isomers
N-Methyl-1H-imidazol-5-amine hcl belongs to the class of 5-amino-1-substituted imidazoles, which are reported to be 'somewhat more stable than the 4-isomers' [1]. This is a critical differentiation from 1-methyl-1H-imidazol-4-amine, as 4(5)-amino imidazole compounds are frequently unstable in air [1].
| Evidence Dimension | Chemical Stability (Air Sensitivity) |
|---|---|
| Target Compound Data | Class reported as 'somewhat more stable' (5-amino-1-substituted imidazoles) |
| Comparator Or Baseline | 1-methyl-1H-imidazol-4-amine or other 4-aminoimidazoles |
| Quantified Difference | Qualitative difference in air stability; 4-isomers are frequently unstable in air. |
| Conditions | Standard atmospheric conditions (Science of Synthesis reference text) |
Why This Matters
For procurement, the enhanced stability of the 5-amino-1-substituted isomer reduces the risk of degradation during storage and handling, making it a more reliable building block for reproducible synthesis.
- [1] Grimmett, M. R. (2002). Imidazolamines. In Science of Synthesis (Vol. 12, p. 504). Thieme. DOI: 10.1055/sos-SD-012-00398 View Source
